molecular formula C₃₇H₅₆F₇N₆O₁₆P B1152842 (1'R,2S,3R)-Fosaprepitant Dimeglumine

(1'R,2S,3R)-Fosaprepitant Dimeglumine

Cat. No.: B1152842
M. Wt: 1004.83
Attention: For research use only. Not for human or veterinary use.
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Description

(1'R,2S,3R)-Fosaprepitant Dimeglumine is a stereoisomer of Fosaprepitant Dimeglumine, which is a prodrug of Aprepitant . This compound acts as a selective and high-affinity antagonist of the human Substance P/Neurokinin-1 (NK-1) receptor . Its primary research value lies in the study of chemotherapy-induced nausea and vomiting (CINV), as the NK-1 receptor pathway is critically involved in the delayed phase of the vomiting reflex . Upon administration, Fosaprepitant is rapidly converted in vivo to its active moiety, Aprepitant, by the action of phosphatases . The active form then crosses the blood-brain barrier and exerts its antiemetic effect by centrally blocking the binding of Substance P to NK-1 receptors in the brainstem, thereby inhibiting emetic signals . This specific isomer is offered as a high-purity material to support analytical and pharmacological research, including use as a reference standard in method development and impurity profiling . Researchers utilize this compound to investigate the structure-activity relationships of NK-1 receptor antagonists and to explore the pharmacokinetics and metabolism of prodrugs . The molecular formula of the dimeglumine salt is C37H56F7N6O16P, with a molecular weight of 1004.83 g/mol . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C₃₇H₅₆F₇N₆O₁₆P

Molecular Weight

1004.83

Origin of Product

United States

Stereochemical Architecture and Isomeric Analysis of 1 R,2s,3r Fosaprepitant Dimeglumine

Elucidation of Absolute Configuration and Stereodescriptors

The absolute configuration of (1'R,2S,3R)-Fosaprepitant Dimeglumine is explicitly defined by the stereodescriptors assigned to its three stereogenic centers. These centers are located on the morpholine (B109124) ring and the ethyl ether side chain. The systematic IUPAC name for the active fosaprepitant (B1673561) acid is [3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid. nih.govnih.gov

The presence of three chiral centers means that the molecule can theoretically exist as eight different stereoisomers, which are organized into four pairs of enantiomers. rsc.orgnih.gov The specific isomer, (1'R,2S,3R)-Fosaprepitant, is the therapeutically active form. The precise spatial orientation of the substituents at each chiral center is critical for its interaction with the target receptor.

Table 1: Stereodescriptors of Fosaprepitant

Chiral Center Location Carbon Atom Configuration (R/S) Substituent
Ethyl ether side chain C1' R 3,5-bis(trifluoromethyl)phenyl
Morpholine Ring C2 S (1'R)-ethoxy group
Morpholine Ring C3 R 4-fluorophenyl

Synthesis and Characterization of Stereoisomers and Diastereomers

The synthesis of the correct stereoisomer of fosaprepitant is a significant challenge, which is typically addressed by controlling the stereochemistry of its precursor, aprepitant (B1667566). Research has focused on stereoselective synthetic routes to produce the desired (2R,3S,1'R) configuration of aprepitant, which is then phosphorylated to yield fosaprepitant. nih.gov

A key strategy involves a crystallization-induced asymmetric transformation. youtube.comyoutube.com In this process, a Lewis acid-mediated coupling of an enantiopure alcohol, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol, with a morpholinone intermediate initially produces a mixture of diastereomers. youtube.comyoutube.com Through controlled crystallization, this mixture is converted into a single, desired isomer. youtube.comyoutube.com Subsequent steps convert the morpholinone into the final aprepitant core with the correct stereochemistry at all three centers. youtube.com

The synthesis of other major isomers of aprepitant and fosaprepitant has also been reported, primarily for their use as reference standards in quality control. nih.gov These syntheses utilize methods such as induced crystallization and chiral reduction to establish the desired stereocenters. nih.gov The isomers of aprepitant are then used as starting materials to synthesize the corresponding isomers of fosaprepitant with the same stereochemistry. nih.gov

Characterization of these stereoisomers is performed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm the absolute configuration of the stereocenters. nih.gov Additionally, elemental analysis, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to verify the chemical structure and purity of the synthesized compounds. nih.gov

Table 2: Synthesized Stereoisomers of Aprepitant/Fosaprepitant for Research & Quality Control

Compound Configuration Synthetic Utility
Aprepitant (2R,3S,1'R) Active pharmaceutical ingredient; precursor to (1'R,2S,3R)-Fosaprepitant
ent-Aprepitant (2S,3R,1'S) Enantiomer of Aprepitant, used as impurity standard
Diastereomer 1 (2S,3S,1'R) Impurity standard
Diastereomer 2 (2R,3R,1'R) Impurity standard
Diastereomer 3 (2R,3S,1'S) Impurity standard
SSR-FPT (2S,3S,1'R) Diastereomeric impurity standard for Fosaprepitant
RSR-FPT (2R,3S,1'R) The active isomer, Fosaprepitant
RRR-FPT (2R,3R,1'R) Diastereomeric impurity standard for Fosaprepitant

Source: Data compiled from multiple synthetic chemistry studies. nih.govnih.gov

Chiral Purity and Enantiomeric Excess Determination Methodologies in Research

Ensuring the chiral purity of (1'R,2S,3R)-Fosaprepitant is critical. The presence of other stereoisomers as impurities must be strictly controlled. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for this purpose. nih.gov

Both normal-phase and reverse-phase HPLC methods have been developed to separate and quantify the various stereoisomers of aprepitant and its related substances. nih.gov For the specific task of separating enantiomers and diastereomers, chiral HPLC methods are employed. These methods utilize specialized chiral stationary phases (CSPs) that can differentiate between the stereoisomers. rsc.orgnih.gov

Research studies have demonstrated the successful separation of all eight stereoisomers of aprepitant using an amylase-based chiral column. nih.gov Another study focused on assessing the in-vivo stereochemical integrity of aprepitant used a Chiralcel OD-H column to separate aprepitant from its enantiomer. rsc.orgnih.gov The mobile phases in these methods are typically a mixture of a nonpolar solvent like hexane (B92381) with an alcohol such as isopropanol. rsc.orgnih.gov Detection is commonly achieved using mass spectrometry (MS), which provides high sensitivity and specificity. rsc.orgnih.gov These validated methods are crucial for quality control in manufacturing and for ensuring that only the correct stereoisomer is present in the final drug product. nih.govnih.gov

Table 3: Methodologies for Chiral Purity Determination of Aprepitant/Fosaprepitant

Technique Column/Stationary Phase Mobile Phase Example Detection Application
Chiral HPLC Chiralpak ADH (amylase-based) n-hexane/isopropyl alcohol/methanol/trifluoroacetic acid MS Separation of all eight stereoisomers of Aprepitant. nih.gov
Chiral HPLC Chiralcel OD-H Hexane-isopropanol (80:20, v/v) Tandem MS Separation of Aprepitant and its enantiomer in plasma. rsc.orgnih.gov
Reverse-Phase HPLC Xterra RP-18 Acetonitrile (B52724)/Water gradient UV, MS Analysis of related substances and degradants. nih.govnih.gov
NMR Spectroscopy N/A (with Chiral Solvating Agents) Deuterated solvents (e.g., CDCl3) NMR Research-level determination of enantiomeric purity via diastereomeric complex formation.

Conformational Analysis and Stereoselective Interactions

The therapeutic effect of fosaprepitant is mediated by its active form, aprepitant, which acts as a selective antagonist of the human neurokinin-1 (NK1) receptor. The high affinity and selectivity of aprepitant are directly linked to its specific (1'R,2S,3R) stereochemistry, which allows it to adopt an optimal conformation within the receptor's binding pocket. nih.gov

Structural biology studies, including X-ray crystallography and NMR spectroscopy, have elucidated the binding mode of aprepitant to the human NK1 receptor. nih.gov These studies reveal that aprepitant binds in an extended conformation, occupying a site deep within the transmembrane domain of the receptor. nih.gov The interaction is stabilized by numerous hydrophobic interactions and several key hydrogen bonds. nih.gov

The stereochemistry of each chiral center plays a distinct role in this interaction:

The morpholine ring and the (3R)-4-fluorophenyl group are positioned in the central part of the binding pocket. nih.gov

The (2S) configuration of the morpholine ring correctly orients both the fluorophenyl group and the ethoxy side chain for optimal interactions with surrounding amino acid residues.

The precise fit, governed by the molecule's absolute configuration, ensures high binding affinity and prevents the receptor's activation. nih.gov Any change in the stereochemistry at one of the chiral centers would alter the molecule's three-dimensional shape, disrupting these critical interactions and leading to a significant loss of biological activity. This highlights the profound importance of stereochemistry in the molecular recognition and function of this compound.

Table 4: Key Stereoselective Interactions between Aprepitant and the NK1 Receptor

Aprepitant Moiety Interacting NK1R Residue(s) Type of Interaction Significance
bis-trifluoromethyl-phenyl W261 (Helix VI) Hydrophobic Anchors the ligand deep in the pocket; prevents receptor activation toggle switch. nih.gov
bis-trifluoromethyl-phenyl F264 (Helix VI) Hydrophobic Key interaction for ligand binding. nih.gov
Morpholine Oxygen Q165 (Helix IV) Hydrogen Bond Stabilizes the central part of the ligand.
Triazolone Ring N85, N89 (Helix II) Hydrogen Bonds Orients the top part of the ligand near the extracellular surface. nih.gov

Source: Data from X-ray crystallography and NMR studies of the NK1R-aprepitant complex. nih.gov

Advanced Synthetic Methodologies and Chemical Derivatization of 1 R,2s,3r Fosaprepitant Dimeglumine

Development of Novel Synthetic Routes to the Core Structure and its Precursors

The synthesis of fosaprepitant (B1673561) begins with its active pharmaceutical ingredient (API) counterpart, aprepitant (B1667566). fda.gov Therefore, synthetic routes to fosaprepitant are intrinsically linked to the efficient construction of the aprepitant core structure. The synthesis of aprepitant and its isomers, which serve as direct precursors for fosaprepitant, has been a subject of significant research. researchgate.net

Innovations in the synthesis of fosaprepitant itself have focused on the preparation of key intermediates, such as fosaprepitant dibenzyl ester, in a manner that is simple, efficient, and scalable for commercial production. justia.com These processes aim to improve yield, purity, and handling characteristics of the intermediates, which are crucial for the successful synthesis of the final high-purity API. justia.comgoogle.com

Stereocontrolled Synthesis Strategies and Chiral Auxiliary Applications

The aprepitant molecule possesses three chiral centers, making stereocontrol a critical aspect of its synthesis. The desired stereoisomer, (1'R,2S,3R), is essential for its biological activity. Asymmetric synthesis strategies are employed to selectively produce this specific isomer. researchgate.net

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com While specific chiral auxiliaries used in the large-scale synthesis of aprepitant are often proprietary, the principles of their application are well-established in organic synthesis. sigmaaldrich.comrsc.org For instance, Evans' oxazolidinone auxiliaries are widely used in asymmetric alkylation and aldol (B89426) reactions to set stereocenters, similar to those found in the aprepitant core. rsc.org

In the synthesis of aprepitant isomers, key stereochemical steps include induced crystallization and chiral reduction, which are used to establish the three stereocenters in high yield. researchgate.net The oxazaphospholidine method is another powerful strategy for the stereocontrolled synthesis of molecules with chiral phosphorus atoms, which is relevant for developing analogs of fosaprepitant. nih.govnih.gov This approach allows for the synthesis of P-chiral phosphorothioate (B77711) and boranophosphate derivatives with high stereoselectivity. nih.gov

Phosphorylation Chemistry in the Synthesis of N-Phosphorylated Prodrugs

Fosaprepitant is an N-phosphorylated prodrug, designed to be rapidly converted in vivo to aprepitant by phosphatases. fda.govpatsnap.com The central step in its synthesis is the phosphorylation of the aprepitant core. This transformation introduces a phosphate (B84403) group onto the nitrogen of the triazolone ring, converting the poorly water-soluble aprepitant into a highly water-soluble prodrug. nih.govresearchgate.net

The phosphorylation is typically achieved by reacting aprepitant with a suitable phosphorylating agent. A common method described in patent literature involves the reaction of aprepitant with tetrabenzyl pyrophosphate. justia.com This reaction is conducted in the presence of a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). justia.com The use of benzyl (B1604629) groups on the phosphate is strategic, as they can be readily removed in a subsequent step via catalytic hydrogenation.

The general approach for creating N-phosphorylated prodrugs leverages either P(III) or P(V) phosphorylating agents. researchgate.netnih.gov P(V) chemistry, as seen with tetrabenzyl pyrophosphate, directly installs the phosphate group in its final oxidation state. justia.comresearchgate.net The choice of phosphorylating agent and reaction conditions is critical to ensure high conversion and to avoid side reactions on the complex aprepitant molecule.

Step Reactants Reagents/Conditions Product Reference
PhosphorylationAprepitant, Tetrabenzyl pyrophosphateSodium bis(trimethylsilyl)amide (NaHMDS), Tetrahydrofuran (THF)Fosaprepitant Dibenzyl Ester justia.com

Role of Meglumine (B1676163) in Salt Formation and its Synthetic Implications

While phosphorylation renders the molecule more soluble, the formation of a salt further enhances its aqueous solubility and stability, making it suitable for an intravenous formulation. nih.govsigmaaldrich.com (1'R,2S,3R)-Fosaprepitant dimeglumine is an organoammonium salt formed by the reaction of fosaprepitant with two equivalents of meglumine (also known as 1-deoxy-1-(methylamino)-D-glucitol or N-methyl-D-glucamine). nih.gov

Meglumine is an amino sugar derived from glucose and is widely used in the pharmaceutical industry as a counterion to form stable, water-soluble salts with acidic drug substances. sigmaaldrich.comfda.gov Its use as a counterion is considered part of the API, and it must be manufactured under strict quality guidelines. sigmaaldrich.com

In the synthesis of fosaprepitant dimeglumine, the neutral form of fosaprepitant is reacted with N-methyl-D-glucamine. google.com This typically occurs after the deprotection of the phosphate group (e.g., removal of benzyl esters). The process involves dissolving the deprotected fosaprepitant intermediate in an organic solvent, such as methanol, and combining it with a solution of N-methyl-D-glucamine to precipitate or crystallize the final dimeglumine salt. google.comgoogle.com The stoichiometry is crucial, as two molecules of meglumine associate with one molecule of the dibasic fosaprepitant. nih.gov

Chemo- and Regioselective Transformations During Synthesis

Chemo- and regioselectivity are fundamental concepts in organic synthesis that describe the preferential reaction of one functional group over others (chemoselectivity) and at a particular position (regioselectivity). mdpi.commdpi.com In the multi-step synthesis of a complex molecule like fosaprepitant, several transformations must be highly selective to avoid the formation of undesired byproducts. researchgate.net

A key example of selectivity is the phosphorylation step. The aprepitant molecule contains multiple nitrogen and oxygen atoms that could potentially be phosphorylated. The synthetic conditions are optimized to ensure that phosphorylation occurs regioselectively on the nitrogen atom of the triazolone ring. justia.com The choice of a strong, hindered base like NaHMDS is critical; it is basic enough to deprotonate the N-H of the triazolone, making it a potent nucleophile, while being sterically hindered to minimize competing reactions at other sites.

Furthermore, the subsequent deprotection of the phosphorylated intermediate must also be chemoselective. When benzyl groups are used to protect the phosphate, their removal via catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C) is highly chemoselective. justia.comgoogle.com This method cleaves the benzyl-oxygen bonds of the phosphate ester without affecting the numerous other functional groups within the molecule, such as the fluorophenyl and bis(trifluoromethyl)phenyl moieties.

Intermediates and Reaction Mechanisms in this compound Formation

The formation of fosaprepitant dimeglumine proceeds through several key intermediates. Following the synthesis of the aprepitant core, the pivotal intermediate formed is a protected version of fosaprepitant, most commonly the dibenzyl ester. justia.com

Reaction Pathway Overview:

Phosphorylation: The synthesis begins with the deprotonation of the triazolone N-H bond of aprepitant by NaHMDS. The resulting anion acts as a nucleophile, attacking one of the phosphorus atoms of tetrabenzyl pyrophosphate. This nucleophilic substitution reaction displaces a dibenzyl pyrophosphate leaving group, resulting in the formation of fosaprepitant dibenzyl ester. justia.com

Deprotection (Debenzylation): The crude fosaprepitant dibenzyl ester is then subjected to catalytic hydrogenation. justia.comgoogle.com In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate), the benzyl groups are cleaved from the phosphate ester, yielding the free phosphonic acid (neutral fosaprepitant). google.com

Salt Formation: The final step involves the reaction of the neutral fosaprepitant with two equivalents of N-methyl-D-glucamine. nih.govjustia.com This acid-base reaction forms the stable, water-soluble dimeglumine salt. The final product is often isolated by precipitation or crystallization from a suitable solvent system, such as a methanol/isopropyl alcohol mixture. google.com

Intermediate Structure Description Role in Synthesis Reference
AprepitantThe core morpholine-triazolone structureStarting material for phosphorylation fda.gov
Fosaprepitant Dibenzyl EsterN-phosphorylated aprepitant with two benzyl protecting groups on the phosphateKey protected intermediate after phosphorylation justia.com
Neutral FosaprepitantN-phosphorylated aprepitant with a free phosphonic acid groupDeprotected intermediate prior to salt formation google.com

This sequence ensures the efficient and controlled construction of the final API, this compound, with high purity and in a form suitable for pharmaceutical formulation. justia.comgoogle.com

Prodrug Biotransformation Pathways and Molecular Conversion Mechanisms

Enzymatic Hydrolysis of the Phosphate (B84403) Moiety to Aprepitant (B1667566)

The primary pathway for the bioactivation of fosaprepitant (B1673561) is the enzymatic cleavage of its phosphate group, which yields the active neurokinin-1 (NK1) receptor antagonist, aprepitant. nih.govnih.gov This conversion is critical for the drug's function and occurs swiftly following administration.

The conversion of fosaprepitant to aprepitant is catalyzed by ubiquitous, non-specific phosphatase enzymes present throughout the body. nih.govnih.govamegroups.org Research and clinical documentation consistently refer to the enzymes responsible as "endogenous phosphatases" or "ubiquitous phosphatases" rather than identifying specific isoenzymes like alkaline or acid phosphatase as solely responsible. nih.govamegroups.org This suggests that the hydrolysis is not dependent on a single, specialized enzyme but is instead a robust process carried out by a variety of phosphatases found in numerous tissues, including the liver. researchgate.net This widespread enzymatic activity ensures that the conversion is rapid and not limited to a single organ, facilitating the swift availability of the active aprepitant molecule in systemic circulation.

Fosaprepitant is specifically designed as a substrate for these endogenous phosphatases, enabling its efficient and rapid conversion. The transformation is remarkably fast, with the plasma half-life of fosaprepitant being approximately 2.3 minutes after a 15-minute intravenous infusion. researchgate.net Within 30 to 60 minutes of administration, plasma concentrations of the fosaprepitant prodrug typically fall below quantifiable levels. nih.govresearchgate.net

While the conversion is known to be highly efficient, specific enzyme kinetic constants, such as the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max), are not widely reported in publicly available scientific literature. The research focus has predominantly been on the pharmacokinetic outcomes of the conversion—namely, achieving bioequivalence to orally administered aprepitant—rather than detailing the specific molecular kinetics of the enzymatic reaction itself. nih.gov The rapid hydrolysis indicates a high affinity of the substrate for the active sites of the involved phosphatases and a high turnover rate.

Non-Enzymatic Degradation and Stability Pathways

The stability of (1'R,2S,3R)-Fosaprepitant Dimeglumine in solution is influenced by its physico-chemical environment, including pH, temperature, and exposure to light. Studies have evaluated its stability in 0.9 g/dl sodium chloride (NaCl) solutions, which are commonly used as diluents.

The reconstituted solution is alkaline, with a pH of approximately 8.5 in lower volumes (50-100 mL) and 7.95 in higher volumes (250 mL). omicsonline.org A key finding is the incompatibility of fosaprepitant with solutions that contain divalent cations, such as Ca²⁺ and Mg²⁺, which are present in Lactated Ringer's and Hartmann's solutions. omicsonline.orgomicsonline.org

Stability studies show that fosaprepitant solutions maintain chemical integrity under various storage conditions. For instance, mixtures in 0.9 g/dl NaCl were found to be chemically stable for at least 7 days at both room temperature (27.0 ± 0.9°C) and under refrigeration (4.9 ± 1.5°C), with and without protection from light. omicsonline.orgomicsonline.org

Physico-Chemical Stability of Fosaprepitant 150 mg in 0.9 g/dl NaCl omicsonline.orgomicsonline.org
Storage ConditionDurationResult
Room Temperature (27.0 ± 0.9°C)7 DaysPhysico-chemically stable
Refrigerated (4.9 ± 1.5°C)7 DaysPhysico-chemically stable
Room Temp. or Refrigerated (Protected from Light)15 DaysPhysico-chemically stable
Reconstituted, Refrigerated (Exposed to Light)12 DaysPhysico-chemically stable

Comparative Analysis of Conversion Dynamics Across Different Biological Matrices (ex vivo)

The rate of fosaprepitant's conversion to aprepitant varies significantly across different biological matrices, highlighting the primary sites of its bioactivation. Ex vivo studies using human-derived tissues have been instrumental in characterizing these differences.

A stark contrast is observed between blood and liver tissue. In human blood, fosaprepitant is relatively stable, with less than 15% of the compound being converted to aprepitant over a two-hour incubation period. nih.gov This suggests that circulating plasma enzymes play a minor role in the initial, rapid hydrolysis.

Conversely, the conversion is exceptionally rapid in human liver microsomes. Ex vivo experiments show that only 3% of the parent fosaprepitant remains after just 15 minutes of incubation with human liver microsomes, indicating that the liver is a primary site for the drug's rapid activation upon entering hepatic circulation. researchgate.netnih.gov This rapid hepatic metabolism aligns with the short plasma half-life of fosaprepitant observed in vivo. Species-specific differences have also been noted, with conversion being rapid in rat plasma (half-life of ~30 minutes) but significantly slower in dog plasma (half-life >300 minutes). nih.gov

Ex Vivo Conversion of Fosaprepitant in Human Biological Matrices researchgate.netnih.gov
Biological MatrixIncubation TimeFinding
Human Blood2 HoursRelatively stable, with <15% conversion to aprepitant.
Human Liver Microsomes15 MinutesRapid conversion, with only 3% of fosaprepitant remaining.

Molecular Pharmacology and Receptor Level Interactions of Aprepitant Active Moiety

Substance P/Neurokinin-1 (NK1) Receptor Binding Affinity and Selectivity

Aprepitant (B1667566) demonstrates high-affinity binding to the human NK1 receptor and remarkable selectivity over other neurokinin receptor subtypes (NK2 and NK3). nih.gov This high degree of selectivity is crucial for its specific pharmacological profile. In radioligand binding assays, aprepitant binds to the cloned human NK1 receptor with a half-maximal inhibitory concentration (IC50) of 0.1 nM. nih.gov

The selectivity of aprepitant for the NK1 receptor is a key feature that distinguishes it from other neurokinin antagonists. Its binding affinity is approximately 3,000-fold higher for the human NK1 receptor compared to the human NK3 receptor and about 45,000-fold higher than for the human NK2 receptor. nih.gov This specificity ensures that its pharmacological actions are precisely targeted to the SP/NK1 signaling pathway. nih.govnih.gov

Table 1: Binding Selectivity of Aprepitant for Human Neurokinin Receptors
Receptor SubtypeIC50 (nM)Selectivity Ratio (vs. NK1)
NK10.1-
NK33003,000-fold
NK24,50045,000-fold

Competitive Antagonism at the NK1 Receptor: Molecular Basis

Aprepitant functions as a competitive antagonist at the NK1 receptor, directly blocking the binding of Substance P. youtube.com This mechanism prevents the downstream signaling cascades that are normally initiated by SP, such as those involved in emesis and inflammation. nih.govyoutube.com The molecular basis of this antagonism lies in aprepitant's ability to occupy the ligand-binding pocket of the NK1 receptor, thereby physically preventing SP from accessing its binding site. nih.gov

Structural studies of the aprepitant-NK1R complex reveal that the antagonist stabilizes the receptor in an inactive conformation. A key interaction involves the bis-trifluoromethyl-phenyl group of aprepitant, which inserts into a hydrophobic subpocket within the receptor's transmembrane helices III, V, and VI. nih.gov This serves as an anchor, positioning the rest of the molecule to effectively block the receptor. Specifically, the two trifluoromethyl groups "pinch" a critical tryptophan residue (W2616.48), which inhibits the conformational change or "toggle switch" required for receptor activation. nih.gov

Allosteric Modulation and Conformational Dynamics of NK1 Receptor Binding

While aprepitant acts as a competitive antagonist at the orthosteric binding site of Substance P, its interaction with the NK1 receptor also involves complex conformational dynamics and potential allosteric effects. An extended hydrogen-bonding network among conserved residues within the 7-transmembrane (7TM) helical bundle has been proposed to form an allosteric interface that is crucial for stabilizing different receptor conformations. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy studies have provided insights into the dynamic nature of the aprepitant-NK1R interaction. nih.gov These studies show that aprepitant can adopt slightly different binding modes within the receptor, suggesting a degree of conformational flexibility in the ligand-receptor complex. nih.gov Mutations at key positions, such as E2.50 (Ballesteros–Weinstein numbering), can influence this dynamic interplay and affect downstream signaling pathways differently, indicating that the receptor's conformational state is fine-tuned by a network of interacting residues. nih.gov This suggests that while aprepitant directly competes with SP, its binding is also influenced by allosteric networks within the receptor that modulate its conformation and signaling potential. nih.gov

Structure-Activity Relationship (SAR) Studies of Aprepitant and its Analogs

The development of aprepitant evolved from extensive structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of non-peptide NK1 receptor antagonists. Aprepitant itself is a result of chemical modifications to an earlier benzylether piperidine (B6355638) compound, L-742,694. nih.gov

Key structural modifications that led to the development of aprepitant include:

Introduction of a Morpholine (B109124) Nucleus: This chemical group was incorporated into the structure of L-742,694, which significantly enhanced the binding affinity for the NK1 receptor. nih.gov

Phenyl Ring Fluorination: The addition of a fluorine atom to the 3-(phenyl) group was a critical change.

Methylation: A methyl group was added to the phenyl ring.

Molecular Docking and Computational Modeling of Receptor-Ligand Interactions

Computational molecular docking and modeling have been instrumental in elucidating the precise interactions between aprepitant and the NK1 receptor at an atomic level. nih.goved.gov These in silico techniques, validated by X-ray crystallography and NMR data, provide a detailed static and dynamic picture of the binding event. nih.gov

Crystal structures of the human NK1 receptor in complex with aprepitant have revealed the specific residues involved in forming the binding pocket. nih.gov In total, 15 amino acid residues of the receptor interact with the aprepitant molecule. nih.gov Ten of these residues are highly conserved across the entire neurokinin receptor family. nih.gov

A crucial finding from these models is the role of residue F2646.51. nih.gov This phenylalanine forms a strong edge-to-face pi-stacking interaction with the bis-trifluoromethyl-phenyl ring of aprepitant. nih.gov In the NK2 and NK3 receptors, this position is occupied by a tyrosine. The substitution of phenylalanine with the bulkier, polar phenolic group of tyrosine is predicted to disrupt this favorable interaction and cause a spatial clash, which provides a structural explanation for the high selectivity of aprepitant for the NK1 receptor over its counterparts. nih.gov

Table 2: Key Residues in the NK1 Receptor Involved in Aprepitant Binding
ResidueLocation (Helix)Type of InteractionSignificance
W2616.48VIHydrophobicPinched by trifluoromethyl groups, preventing receptor activation "toggle switch". nih.gov
F2646.51VIEdge-to-face π-stackingContributes significantly to the selectivity of aprepitant for NK1 over NK2/NK3 receptors. nih.gov
MultipleIII, V, VIHydrophobicForm a subpocket that accommodates the bis-trifluoromethyl-phenyl group. nih.gov

Molecular dynamics simulations further complement these static models by showing the flexibility and conformational changes in both the ligand and the receptor upon binding, confirming the dynamic nature of the interaction suggested by NMR studies. nih.govfrontiersin.org

Advanced Analytical Chemistry for 1 R,2s,3r Fosaprepitant Dimeglumine Research

Chromatographic Methodologies for Quantification and Purity Assessment

Chromatography is the cornerstone of analytical procedures for (1'R,2S,3R)-Fosaprepitant Dimeglumine, enabling precise quantification and the assessment of its purity by separating it from potential impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques used for the determination of this compound in bulk drug substances and pharmaceutical formulations. nih.govscholarsresearchlibrary.com The development of these methods focuses on achieving optimal separation of the main compound from its related substances and degradation products. humanjournals.com Method validation is performed according to International Conference on Harmonization (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness. humanjournals.commlcpharmacy.edu.in

Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed. humanjournals.commlcpharmacy.edu.in These methods typically employ C8 or C18 columns and utilize a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govmlcpharmacy.edu.inresearchgate.net Gradient elution is often employed to achieve efficient separation of all relevant compounds. humanjournals.comresearchgate.net Detection is commonly performed using UV spectrophotometry at a wavelength around 210-215 nm. humanjournals.comresearchgate.net The selection of chromatographic conditions is critical to ensure a good performance of the assay. mlcpharmacy.edu.in

ParameterCondition 1Condition 2Condition 3
ColumnUnison UK-Phenyl, 3μm (250mm × 4.6mm) humanjournals.comNanoChrom C18 (250 mm×4.6 mm, 5µm) nih.govSupersil ODS-2 column (250 × 4.6 mm, 5 µm) researchgate.net
Mobile Phase APhosphoric acid buffer humanjournals.com0.5 M ammonium dihydrogen phosphate (pH 2.2) and acetonitrile (80:20) nih.govPhosphate buffer (pH 2.15) researchgate.net
Mobile Phase BAcetonitrile humanjournals.comMethanol and acetonitrile (70:30) nih.govAcetonitrile researchgate.net
ElutionGradient humanjournals.comGradient nih.govGradient researchgate.net
Flow Rate1.0 mL/min humanjournals.comNot SpecifiedNot Specified
Detection (UV)210 nm humanjournals.comNot Specified215 nm researchgate.net
Column Temperature25°C humanjournals.com35°C nih.govNot Specified

This compound is a chiral compound, containing multiple stereogenic centers. researchgate.net Its biological activity is highly dependent on its stereochemistry, making the separation and quantification of its stereoisomers critical. Chiral chromatography is the primary technique employed for this purpose. google.com

The separation of stereoisomers, particularly for the active metabolite Aprepitant (B1667566), often utilizes polysaccharide-based chiral stationary phases (CSPs) like those derived from amylose (B160209) or cellulose. researchgate.netresearchgate.netnih.gov These columns, such as Chiralpak AD-H or Chiralpak-IA, have demonstrated high enantioselectivity. researchgate.netresearchgate.net Normal-phase chromatography, using mobile phases like n-hexane and ethanol (B145695), is frequently effective for these separations. researchgate.net The development of such methods is crucial for controlling the stereoisomeric purity of the final product, ensuring that unwanted isomers are below specified limits. google.com The resolution factor between enantiomers is a key parameter in method development, with a value greater than five indicating excellent separation. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Confirmation (e.g., NMR, MS, IR)

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of this compound. synthinkchemicals.com A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides comprehensive structural information. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are workhorse methods that provide detailed information about the molecular framework. nih.gov ¹H NMR helps to identify the number and types of protons and their connectivity, while ¹³C NMR provides information on the carbon skeleton. youtube.com Advanced 2D NMR techniques (like COSY, HSQC, HMBC) can further establish the precise connectivity of atoms within the complex molecule. nd.edu

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to study its fragmentation patterns. researchgate.net This data confirms the molecular formula and provides evidence for the presence of specific structural motifs. youtube.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net Specific absorption bands in the IR spectrum correspond to characteristic vibrations of bonds, such as C=O (carbonyl), P=O (phosphonate), C-F, and aromatic rings, confirming their presence within the structure of Fosaprepitant (B1673561). youtube.com

TechniqueInformation ObtainedApplication to this compound
¹H NMRChemical environment, number, and connectivity of protons. youtube.comConfirms signals for aromatic protons, morpholine (B109124) ring protons, trifluoromethylphenyl group, and meglumine (B1676163) moiety.
¹³C NMRCarbon skeleton of the molecule. nih.govIdentifies all unique carbon atoms in the Fosaprepitant and meglumine structures.
Mass Spectrometry (MS)Molecular weight and fragmentation pattern. researchgate.netConfirms the exact mass of the Fosaprepitant and meglumine ions, consistent with the molecular formula C₃₇H₅₆F₇N₆O₁₆P. pharmaffiliates.com
Infrared (IR) SpectroscopyPresence of specific functional groups. researchgate.netShows characteristic absorption bands for P=O, C=O (triazolone), C-F, aromatic C-H, and O-H (meglumine) groups.

Impurity Profiling and Identification of Related Substances

Impurity profiling, which involves the detection, identification, and quantification of impurities in bulk drugs, is a critical aspect of pharmaceutical analysis to ensure the safety and efficacy of the final product. researchgate.net For this compound, impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). humanjournals.comsynthinkchemicals.com Regulatory guidelines necessitate that these related substances are carefully monitored and controlled. synthinkchemicals.com

Forced degradation, or stress testing, is a process where the drug substance is subjected to conditions more severe than accelerated stability testing to generate degradation products. dgra.de These studies are vital for developing and validating stability-indicating analytical methods, which can effectively separate the drug from its degradation products. nih.govhumanjournals.com

This compound is typically subjected to a range of stress conditions as per ICH guidelines, including:

Acid Hydrolysis: Treatment with acids like hydrochloric acid. scholarsresearchlibrary.com

Base Hydrolysis: Exposure to bases such as sodium hydroxide. scholarsresearchlibrary.com

Oxidation: Using oxidizing agents like hydrogen peroxide. scholarsresearchlibrary.com

Thermal Stress: Heating the sample at elevated temperatures. scholarsresearchlibrary.comhumanjournals.com

Photolytic Stress: Exposing the drug substance to light. scholarsresearchlibrary.comhumanjournals.com

By analyzing the samples from these studies, a degradation pathway can be proposed, and the analytical method can be proven to be specific and capable of indicating stability. nih.govhumanjournals.com

The primary degradation product of this compound is its active metabolite, Aprepitant. humanjournals.com Fosaprepitant is a prodrug that is rapidly converted to Aprepitant in the body; this conversion can also occur under certain stress conditions, particularly hydrolysis. humanjournals.com Analytical methods must be able to resolve Fosaprepitant from Aprepitant and other potential degradation products or process-related impurities. humanjournals.comgoogle.com

Other identified related substances include stereoisomers, desfluoro impurities, and intermediates from the synthetic process. pharmaffiliates.comsynthinkchemicals.com The structural confirmation of these impurities is achieved using spectroscopic techniques like LC-MS and NMR.

Impurity NameTypeMolecular FormulaMolecular Weight
Aprepitant pharmaffiliates.comDegradation Product / MetaboliteC₂₃H₂₁F₇N₄O₃ pharmaffiliates.com534.43 pharmaffiliates.com
Fosaprepitant Enantiomer pharmaffiliates.comProcess-Related / IsomerC₂₃H₂₂F₇N₄O₆P pharmaffiliates.com614.41 pharmaffiliates.com
Fosaprepitant (R,R,R)-Isomer pharmaffiliates.comProcess-Related / IsomerC₃₇H₅₆F₇N₆O₁₆P pharmaffiliates.com1004.83 pharmaffiliates.com
Fosaprepitant Desfluoro Impurity pharmaffiliates.comProcess-RelatedC₂₃H₂₃F₆N₄O₆P pharmaffiliates.com596.42 pharmaffiliates.com
Fosaprepitant Dimeglumine Dibenzylester Impurity pharmaffiliates.comProcess-RelatedC₃₇H₃₄F₇N₄O₆P pharmaffiliates.com794.65 pharmaffiliates.com

Solid State Chemistry and Polymorphism of 1 R,2s,3r Fosaprepitant Dimeglumine

Characterization of Amorphous and Crystalline Forms

The approved and commercially available form of (1'R,2S,3R)-Fosaprepitant Dimeglumine is an amorphous powder, typically produced through lyophilization (freeze-drying) of an aqueous solution. google.comgoogle.comfda.gov This amorphous solid-state form has not been reported as a crystalline structure in many public disclosures. google.com The discovery and characterization of different solid forms, including stable amorphous and novel crystalline types, are significant for improving the API's performance. google.com

Amorphous Form: The amorphous nature of this compound is confirmed using various analytical techniques.

X-Ray Powder Diffraction (XRPD): The XRPD spectrum of the amorphous form shows a broad, diffuse halo pattern, lacking the sharp, defined peaks that are characteristic of a crystalline material. google.comgoogle.com This indicates the absence of a long-range ordered molecular structure.

Differential Scanning Calorimetry (DSC): A DSC thermogram for the stable amorphous form exhibits a characteristic endotherm curve, which can be used for its identification. google.comgoogle.com

Crystalline Forms: While the marketed form is amorphous, research has led to the development of novel crystalline forms of this compound. google.com These crystalline polymorphs are distinct solids that share the same molecular formula as the amorphous form but have different internal crystal lattices. google.com

X-Ray Powder Diffraction (XRPD): Crystalline forms are identified by their unique XRPD patterns, which show a series of sharp characteristic peaks at specific diffraction angles (2θ). For example, one novel crystal form is characterized by distinct peaks at angles including 4.645°, 9.258°, 13.237°, and 19.323° (±0.2°). google.com

Differential Scanning Calorimetry (DSC): DSC analysis of a crystalline form shows a specific thermal profile, which can be used to distinguish it from the amorphous form and other polymorphs. google.com

The characterization of these forms is crucial for quality control and ensuring the consistency of the drug substance.

Polymorphic Transformations and Solid-State Stability Investigations

The physical stability of the solid-state form is a critical attribute for a pharmaceutical product. google.com Amorphous materials are thermodynamically metastable and have a tendency to convert to a more stable crystalline form over time. dissolutiontech.comwhiterose.ac.uk This transformation can be influenced by factors such as temperature, humidity, and mechanical stress. google.com

Investigations into the stability of amorphous this compound have shown that it can be prone to instability. The amorphous form may lose its nature and transform into a crystalline state, which can be undesirable for pharmaceutical formulations. google.com To mitigate this, a stable amorphous form has been developed that maintains its integrity at temperatures between 2°C and 8°C and at a relative humidity below 60%. google.comgoogle.com This stability is often achieved through specific preparation processes and may involve the use of stabilizers. google.com

Conversely, newly developed crystalline forms of this compound have been reported to exhibit enhanced stability compared to the amorphous powder. google.com For instance, a novel crystalline form demonstrated low hygroscopicity (moisture absorption) and good stability under high temperature (40°C) and high relative humidity (75% and 92.5%) conditions. google.com This improved stability can be advantageous during the storage and handling of the drug substance. google.comgoogle.com The study of polymorphic transformations is vital to select the most stable form for a drug product to ensure its safety and efficacy throughout its shelf life. dissolutiontech.com

Crystallography and Crystal Structure Analysis

Crystallographic analysis is essential for the definitive identification and characterization of crystalline polymorphs. X-ray powder diffraction (XRPD) is the primary technique used to obtain a fingerprint of a specific crystalline solid. dissolutiontech.com

For a novel crystalline form of this compound, the crystal structure has been elucidated by its characteristic XRPD pattern. The diffraction data, obtained using Cu-Kα radiation, provides a unique set of peaks at specific 2θ angles. google.com

Characteristic XRPD Peaks for a Crystalline Form of this compound google.com
Diffraction Angle (2θ ± 0.2°)
4.645°
8.688°
9.258°
13.237°
15.215°
16.968°
18.860°
19.323°
21.409°
22.753°
23.882°
26.903°
31.452°
33.839°
37.172°
38.430°

This distinct pattern differentiates this crystalline form from the amorphous solid and any other potential polymorphs. Such crystallographic data is fundamental for patent protection and regulatory filings, as it defines the specific solid-state form of the compound.

Influence of Solid-State Forms on Dissolution Rate and Physical Properties

The solid-state form of an API, whether amorphous or crystalline, has a significant impact on its physicochemical properties, most notably solubility and dissolution rate. dissolutiontech.com These properties, in turn, can directly affect the bioavailability of the drug. dissolutiontech.commdpi.com

Generally, the amorphous form of a drug has a higher energy state, greater molecular mobility, and consequently, higher apparent solubility and a faster dissolution rate compared to its crystalline counterparts. dissolutiontech.comwhiterose.ac.uk This is a key reason for formulating poorly water-soluble drugs in an amorphous state. whiterose.ac.ukmdpi.com Studies on aprepitant (B1667566), the active metabolite of fosaprepitant (B1673561), have shown that solid dispersions containing amorphous aprepitant exhibit significantly increased dissolution rates compared to the pure crystalline drug. mdpi.comacs.org For example, one study found that an amorphous solid dispersion of aprepitant released over 95% of the drug in 30 minutes, a nine-fold increase compared to the pure drug. mdpi.com

While the higher energy of the amorphous form can enhance dissolution, it also brings the risk of conversion to a less soluble, more stable crystalline form during dissolution, a phenomenon known as solution-mediated transformation. dissolutiontech.com

Conversely, while crystalline forms are typically less soluble, they often offer advantages in terms of physical and chemical stability. google.comgoogle.com A novel crystalline form of this compound was developed with the aim of providing good stability and high bioavailability, suggesting a balance between stability and dissolution characteristics suitable for clinical use. google.com The choice between an amorphous and a crystalline form for development is therefore a critical decision, balancing the need for enhanced dissolution and bioavailability against the requirement for long-term stability. dissolutiontech.comgoogle.com

Theoretical and Computational Studies of 1 R,2s,3r Fosaprepitant Dimeglumine

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules like fosaprepitant (B1673561) and its active metabolite, aprepitant (B1667566). These methods can predict molecular geometries, charge distributions, and molecular orbital energies, which are key to understanding molecular stability and reactivity.

While specific quantum chemical studies on fosaprepitant are not extensively published, the principles of these calculations allow for the prediction of its key molecular attributes. For the active drug, aprepitant, these calculations can reveal the electrostatic potential and frontier molecular orbitals (HOMO and LUMO), which are critical for its interaction with the NK1 receptor. The reactivity of the fosaprepitant molecule is dominated by the phosphoryl group, which is susceptible to hydrolysis. Quantum calculations can model the reaction pathway of this hydrolysis, identifying the most energetically favorable mechanism for its conversion to aprepitant.

Table 1: Calculated Molecular Properties of Aprepitant

Property Value Method
Molecular Weight 534.5 g/mol ---
Polar Surface Area 85.1 Ų ---
#H-bond donors 1 ---
#H-bond acceptors 7 ---
LogP 4.8 ---

Note: These values are typically derived from computational models and may vary slightly between different calculation software and methods.

Molecular Dynamics Simulations of Prodrug Conversion and Binding Events

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study complex biological processes such as prodrug conversion and receptor-ligand binding at an atomic level.

Prodrug Conversion: Fosaprepitant's conversion to aprepitant involves the enzymatic hydrolysis of its phosphate (B84403) group. This process is known to be rapid, with plasma levels of fosaprepitant falling below detection limits within 30 to 60 minutes after infusion. nih.govresearchgate.net MD simulations can be employed to model this event. Such simulations would typically place the fosaprepitant molecule in an aqueous environment with relevant enzymes, like alkaline phosphatases, which are ubiquitous in the body. torvergata.itmdpi.com The simulation would track the atomic motions over time, revealing the step-by-step mechanism of phosphate cleavage and the subsequent release of the active drug, aprepitant.

In Silico Prediction of Metabolism and Degradation Pathways

In silico methods are crucial for predicting the metabolic fate of drug molecules, helping to identify potential metabolites and degradation products early in the drug development process. creative-biolabs.comnih.gov

Metabolism: The metabolism of fosaprepitant is effectively the metabolism of its active form, aprepitant. Aprepitant undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme system in the liver. nih.govnih.gov CYP3A4 is the major enzyme responsible for its metabolism, with minor contributions from CYP1A2 and CYP2C19. nih.govhmdb.ca Computational tools can predict which parts of the aprepitant molecule are most susceptible to metabolism. These predictions are based on ligand-based approaches, which analyze the molecule's structure, or structure-based approaches, which model the interaction between the drug and the metabolic enzyme's active site. creative-biolabs.comnih.gov For aprepitant, these models would predict oxidation and dealkylation as likely metabolic pathways, which aligns with experimental findings that have identified seven weakly active metabolites in human plasma. nih.govresearchgate.net

Degradation Pathways: Forced degradation studies, often guided by computational predictions, help to understand the stability of a drug substance. For fosaprepitant, its primary degradation pathway in the body is the enzymatic conversion to aprepitant. Chemical stability studies can also be informed by computational models that predict susceptibility to hydrolysis, oxidation, and photolysis.

Table 2: Predicted Metabolic Information for Aprepitant (Active form of Fosaprepitant)

Parameter Information Source
Primary Metabolic Enzymes CYP3A4 (major), CYP1A2 (minor), CYP2C19 (minor) nih.govhmdb.ca
Identified Metabolites Seven weakly active metabolites identified in human plasma nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govscitechnol.com For NK1 receptor antagonists, QSAR models are valuable for designing new analogs with improved potency, selectivity, or pharmacokinetic properties. nih.govnih.gov

A QSAR study involves generating a dataset of related compounds (analogs) with known activities, calculating a set of molecular descriptors for each compound, and then using statistical methods to build a mathematical model that relates the descriptors to the activity. These descriptors can encode various aspects of the molecule, including steric, electronic, and hydrophobic properties.

For aprepitant analogs, a 3D-QSAR model like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be developed. nih.gov These models would provide contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. For example, a QSAR model might indicate that increasing the steric bulk in one region or placing an electron-withdrawing group in another could enhance binding affinity to the NK1 receptor. nih.gov Such models serve as a guide for synthetic chemists to design and prioritize new, potentially more effective, NK1 receptor antagonists. nih.govwikipedia.org

Emerging Research Areas and Future Directions

Exploration of Novel Prodrug Modifications and Strategies for Targeted Delivery

The development of Fosaprepitant (B1673561) was a strategic prodrug approach to overcome the poor aqueous solubility of its active form, Aprepitant (B1667566), allowing for intravenous administration. nih.govnih.gov This foundational concept is now being expanded upon, with researchers exploring further modifications and sophisticated delivery systems. Prodrugs are bioreversible, chemically modified versions of active drugs designed to improve properties like permeability, solubility, and stability, thereby enhancing absorption and bioavailability. mdpi.com

Current research is focused on several innovative strategies:

Novel Prodrug Moieties : Beyond the phosphate (B84403) ester of Fosaprepitant, investigations are underway to identify other promoieties. The goal is to design prodrugs that may offer even greater stability in formulation, more controlled release of Aprepitant in the body, or the ability to overcome specific biological barriers. nih.gov A key aspect of this research involves evaluating how different chemical modifications affect the rate of in vivo conversion to the active drug. mdpi.com

Targeted Delivery Systems : A significant area of exploration is the development of delivery systems that can target Aprepitant to specific sites of action. For instance, in oncology, linking the prodrug to a molecule that preferentially binds to cancer cells could concentrate the antiemetic effect near the tumor, potentially increasing efficacy or reducing systemic exposure. nih.govspandidos-publications.com

Advanced Formulations : Research into novel formulations aims to improve the delivery and bioavailability of Aprepitant. One such approach is the development of semi-solid self-emulsifying drug delivery systems (SNEDDS). nih.gov These systems can be designed to be filled into capsules in a melted state and solidify at room temperature. nih.gov Such formulations have shown the potential to increase the dissolution rate of poorly soluble drugs like Aprepitant, offering a cost-effective alternative to complex manufacturing techniques like particle size reduction. nih.gov The optimization of these formulations involves careful selection of oils, surfactants, and polymers to ensure the drug remains in a supersaturated state for enhanced absorption. nih.gov

The overarching goal of these explorations is to create next-generation therapeutics that are not only effective but also highly specific and efficient in their delivery, moving beyond general systemic administration to more targeted approaches. nih.gov

Development of Advanced Analytical Techniques for Trace Impurity Detection

Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for drug safety and efficacy. The detection and characterization of impurities, even at trace levels, is a critical component of quality control. For (1'R,2S,3R)-Fosaprepitant Dimeglumine, research is focused on developing increasingly sensitive and specific analytical methods. biomedres.us

The primary tool for impurity profiling of Fosaprepitant is high-performance liquid chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration. researchgate.nethumanjournals.com Recent studies have focused on creating stability-indicating methods, which are capable of separating the API from its potential degradation products and process-related impurities. nih.gov These methods are validated according to International Conference on Harmonization (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, and precision. nih.govhumanjournals.com

Key advancements in this area include:

Method Optimization : Researchers have developed and validated gradient RP-HPLC methods that can simultaneously determine multiple related substances in Fosaprepitant Dimeglumine. researchgate.nethumanjournals.com These methods utilize advanced column chemistries, such as phenyl-bonded silica (B1680970) phases, to achieve superior separation. humanjournals.com Forced degradation studies, which expose the drug to stress conditions like acid, base, thermal, and oxidative stress, are performed to ensure the method can detect all potential degradation products. nih.gov

Enhanced Sensitivity : The limit of detection (LOD) and limit of quantification (LOQ) are critical for trace analysis. Recent methods have achieved LODs below 0.011% w/w for Fosaprepitant impurities, demonstrating high sensitivity. humanjournals.com

Hyphenated Techniques : To definitively identify unknown impurities, HPLC is often coupled with mass spectrometry (LC-MS/MS). researchgate.netbiomedres.us This hyphenated technique provides not only retention time data from the HPLC but also mass-to-charge ratio and fragmentation patterns from the mass spectrometer, allowing for structural elucidation of trace components. biomedres.usbiomedres.us The use of high-resolution mass spectrometry (HRMS) further enhances the accuracy of these identifications. apacsci.com

The table below summarizes parameters from various developed HPLC methods for the analysis of Fosaprepitant Dimeglumine and its impurities.

ParameterMethod 1 humanjournals.comMethod 2 nih.govMethod 3 mlcpharmacy.edu.inMethod 4 researchgate.net
Column Unison UK-Phenyl, 3µm (250mm × 4.6mm)NanoChrom C18, 5µm (250mm × 4.6mm)C8 Luna, 5µm (150mm x 4.6mm)Zorbax Eclipse XDB, 5µm (250x4.6mm)
Mobile Phase A Orthophosphoric acid in water0.5 M Ammonium (B1175870) dihydrogen phosphate (pH 2.2) and Acetonitrile (B52724) (80:20)0.1 M KH2PO4 (pH 3.10)Buffer (3.4g K2HPO4 in 1000ml water) and Acetonitrile (80:20 v/v)
Mobile Phase B AcetonitrileMethanol and Acetonitrile (70:30)AcetonitrileAcetonitrile
Detection (UV) 210 nmNot SpecifiedNot Specified210 nm
Flow Rate 1.0 ml/minNot SpecifiedNot Specified1.2 ml/min
Column Temp. 25°C35°CNot Specified30°C

These advanced analytical methods are crucial for maintaining the quality and safety of this compound by ensuring that any impurities are well-controlled and fall within established specification limits. researchgate.net

Biophysical Characterization of Aprepitant-Receptor Interactions in Isolated Systems

Understanding the molecular interactions between a drug and its target is fundamental to pharmacology. For this compound, which is rapidly converted to Aprepitant in vivo, research has focused on characterizing the biophysical nature of Aprepitant's binding to the human neurokinin-1 (NK1) receptor. nih.govnih.gov The NK1 receptor is a G protein-coupled receptor (GPCR) whose primary endogenous ligand is Substance P, a neuropeptide involved in transmitting emetic signals. wikipedia.org

High-resolution structural and biophysical studies have provided detailed insights into this interaction:

Binding Mode : A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography has elucidated how Aprepitant fits into the NK1 receptor's binding pocket. d-nb.info The bis-trifluoromethyl-phenyl group of Aprepitant inserts into a hydrophobic subpocket formed by transmembrane helices III, V, and VI, acting as an anchor. d-nb.info

Key Interactions : The binding is stabilized by multiple hydrogen bonds. The nitrogen atoms in Aprepitant's triazole group form two hydrogen bonds with the amino acid residue Q165, while the oxygen in the triazolinone group forms two more hydrogen bonds with W184 and E193. d-nb.info These interactions are critical for the high binding affinity of the drug. d-nb.info

Receptor Selectivity : In vitro radioligand binding assays have quantified the high affinity and selectivity of Aprepitant for the NK1 receptor. nih.gov It demonstrates a significantly higher affinity for the human NK1 receptor compared to the NK2 and NK3 receptors, which is crucial for its specific mechanism of action and minimizes off-target effects. nih.govresearchgate.net Fosaprepitant itself has a much lower affinity for the NK1 receptor, confirming its role as a prodrug that must be converted to the active Aprepitant. nih.gov

The binding affinities of Aprepitant and its prodrug for the human NK1 receptor are summarized in the table below.

CompoundBinding Affinity (IC₅₀)Selectivity vs NK2 ReceptorSelectivity vs NK3 Receptor
Aprepitant 0.1 nM nih.gov~45,000-fold nih.gov~3,000-fold nih.gov
Fosaprepitant 1.2 nM nih.govNot ReportedNot Reported

These biophysical characterizations not only confirm the mechanism of action at a molecular level but also provide a structural basis for the rational design of future NK1 receptor antagonists with potentially improved properties.

Application of Biocatalysis in Stereoselective Synthesis of this compound

The synthesis of complex pharmaceutical molecules like this compound often involves multiple steps and requires precise control of stereochemistry. Biocatalysis, the use of enzymes or whole microorganisms as catalysts, has emerged as a powerful and sustainable tool for such syntheses. researchgate.net It offers significant advantages, including high regio-, stereo-, and enantioselectivity under mild reaction conditions, which can shorten synthetic routes and reduce waste compared to traditional chemical methods. nih.gov

A key application of biocatalysis in the synthesis of Fosaprepitant is in the production of a crucial chiral intermediate, (R)-3,5-bistrifluoromethylphenyl ethanol (B145695) ((R)-BTPE). mdpi.com

Stereoselective Reduction : The synthesis of (R)-BTPE is achieved through the stereoselective reduction of the prochiral ketone, 3,5-bistrifluoromethylacetophenone. This reaction is catalyzed by enzymes known as carbonyl reductases (or ketoreductases). researchgate.netnih.gov

Whole-Cell Biocatalysts : Instead of using isolated enzymes, which can be costly, the process often employs whole microbial cells, such as Candida species or recombinant Escherichia coli, that have been engineered to overexpress the desired reductase enzyme. researchgate.netmdpi.com This approach provides a cost-effective and efficient method for producing the chiral alcohol with very high enantiomeric excess. researchgate.net

Process Optimization : Research in this area also focuses on optimizing the reaction conditions to improve efficiency. A notable advancement is the use of Deep Eutectic Solvents (DESs) as co-solvents in the reaction medium. mdpi.com The addition of small amounts of specific DESs, such as those based on choline (B1196258) chloride, has been shown to significantly increase the permeability of the microbial cell membranes and improve the solubility of the hydrophobic ketone substrate. mdpi.com This leads to higher conversion rates and yields, making the biocatalytic process more industrially viable. mdpi.com

The use of biocatalysis represents a key green chemistry approach in the manufacturing of Fosaprepitant, enabling the efficient and environmentally friendly production of essential chiral building blocks required for the final API. nih.gov

Q & A

Q. Key design elements :

  • Population : Patients receiving highly emetogenic chemotherapy (e.g., cisplatin).
  • Intervention : Single IV fosaprepitant (150 mg) vs. 3-day oral aprepitant (125 mg/80 mg/80 mg).
  • Endpoints : Complete response (no vomiting/rescue medication) in acute (0–24h) and delayed (25–120h) phases.
  • Statistical Power : Non-inferiority margin of ≤15% difference, 90% power (α=0.05).
    A 2022 phase III trial (CONSOLE) confirmed non-inferiority (risk difference: -1.2%; 95% CI: -6.4–4.0) .

Advanced: How do ethnic factors influence fosaprepitant pharmacokinetics, and how should this inform dosing?

A 2023 study in healthy Chinese volunteers found:

ParameterFosaprepitantAprepitant
Cmax24.3 µg/mL1.6 µg/mL
AUC0–∞347 µg·h/mL13.5 µg·h/mL
Aprepitant exposure was 25.7× higher than fosaprepitant, consistent with global data. No dose adjustments are recommended for Asian populations, but hepatic impairment requires monitoring (reduce dose by 50% in severe cases) .

Advanced: What challenges arise in developing intravenous prodrugs for poorly soluble compounds like aprepitant?

Aprepitant’s low solubility (0.2 µg/mL in saline) necessitated a prodrug strategy. Fosaprepitant’s phosphorylated structure enhances solubility (12 mg/mL). Key considerations:

  • Stability : Avoid precipitation during IV infusion.
  • Conversion Efficiency : Species-specific enzymatic activity impacts preclinical modeling.
  • Impurity Control : Use resin-based metal scavengers to remove palladium during synthesis .

Advanced: How do stress testing and degradation studies inform formulation optimization?

Forced degradation under ICH guidelines reveals:

ConditionMajor DegradantMass Balance
Acid (1N HCl)Aprepitant>99%
Oxidation (H2O2)N-oxide derivatives>98%
PhotolyticNo degradation>99%
Results validate HPLC method robustness and guide excipient selection to minimize hydrolysis .

Advanced: What statistical models are used to establish bioequivalence between fosaprepitant and aprepitant?

Two one-sided tests (TOST) with 90% confidence intervals for AUC and Cmax. Bioequivalence is concluded if:

  • 90% CI of geometric mean ratios (GMR) falls within 80–125%.
    A 2017 study showed GMRs of 92.3% (AUC) and 94.1% (Cmax), confirming bioequivalence .

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